molecular formula C13H10FN3O3 B2454542 (10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid CAS No. 1630763-85-7

(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid

Cat. No. B2454542
CAS RN: 1630763-85-7
M. Wt: 275.239
InChI Key: VCGRJMPWQWEDRX-UHFFFAOYSA-N
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Description

(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound is known for its ability to inhibit the activity of phospholipase D (PLD), a key enzyme involved in the regulation of various cellular processes.

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

  • The compound is used in the chemical synthesis of various heterocyclic compounds. For instance, derivatives of indazole and related compounds have been synthesized and analyzed for their structural properties. Studies have shown that the indazole analogues possess varying degrees of diuretic activity, highlighting their potential use in medicinal chemistry (Shutske et al., 1983). Similarly, other related compounds like (2-Oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids have been prepared and studied for their molecular conformations in both solution and crystal form (Chui et al., 2004).

2. Biological Activity and Fluorogenic Reagent

  • Some derivatives of the compound have demonstrated biological activities. For example, 4-substituted 1-methyl-1H-indazoles have shown weak antiinflammatory, analgesic, antipyretic, and hypotensive activities in preclinical models (Mosti et al., 1992). Furthermore, the compound 2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate has been developed as a fluorogenic reagent for the detection and analysis of primary amines, suggesting its utility in analytical chemistry (Chen & Novotny, 1997).

3. Synthesis of Novel Compounds and Spectroscopic Analysis

  • Novel compounds such as α-{[(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)acetyl] amino}-2-methyl butyric acid have been synthesized, utilizing the compound as a precursor. These novel compounds are characterized by spectroscopic methods like IR spectra, confirming their unique chemical structure (Wang Wei, 2009).

4. Catalytic and Antibacterial Activities

  • Derivatives of the compound have been explored for their catalytic and biological activities. For instance, novel derivatives synthesized using nickel ferrite nanoparticles have been screened for their antioxidant and antimicrobial activities (Rao et al., 2019). Additionally, compounds like 1,4-Benzoxazine analogues have been synthesized and tested for their antibacterial activity against various bacterial strains (Kadian et al., 2012).

properties

IUPAC Name

2-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O3/c1-6-7(5-10(18)19)13(20)17-12(15-6)11-8(14)3-2-4-9(11)16-17/h2-4,16H,5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMASJGDYVHVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001140700
Record name Pyrimido[1,2-b]indazole-3-acetic acid, 10-fluoro-1,4-dihydro-2-methyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid

CAS RN

1630763-85-7
Record name Pyrimido[1,2-b]indazole-3-acetic acid, 10-fluoro-1,4-dihydro-2-methyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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